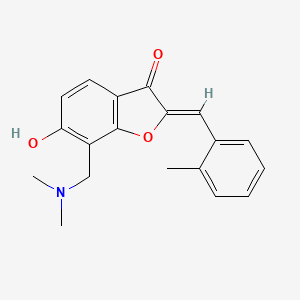

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a benzylidene substituent at the 2-position, a dimethylamino-methyl group at the 7-position, and a hydroxyl group at the 6-position. The Z-configuration of the benzylidene moiety (C=CH–Ar) is critical for its stereochemical and electronic properties. The presence of the dimethylamino group enhances solubility in polar solvents, while the 2-methylbenzylidene substituent may influence π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQSBAQWHVMLIY-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors One common method involves the formation of the benzofuran ring through a cyclization reactionSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzylidene group can be reduced to form saturated derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzylidene group may produce saturated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound exhibits significant activity against various pathogens due to its antibacterial and antiviral properties. It is also studied for its potential anti-tumor effects, making it a candidate for cancer research .

Medicine

In medicine, the compound’s pharmacological properties are investigated for developing new therapeutic agents. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzofuran-3(2H)-one derivatives differ primarily in substituents at the 2-benzylidene, 6-hydroxy, and 7-aminomethyl positions. These variations significantly impact physicochemical properties and biological interactions. Below is a detailed comparison:

Substituent Variations at the 2-Benzylidene Position

- The additional 4-methyl group on the benzofuran core may increase steric bulk, reducing solubility compared to the parent compound .

- (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one (CAS 859663-74-4) The 4-methoxybenzylidene substituent provides electron-donating effects, stabilizing the benzylidene moiety. The 7-methyl group (vs. dimethylaminomethyl) reduces polarity, likely decreasing aqueous solubility .

Substituent Variations at the 7-Aminomethyl Position

- (Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one Replacement of dimethylamino with diethylamino increases lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents. This modification could alter pharmacokinetic profiles .

- The 2-chlorobenzylidene group adds both steric and electronic effects .

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran backbone with various functional groups that contribute to its biological properties. The presence of a dimethylamino group and a hydroxyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

1. Antioxidant Activity

Benzofuran derivatives have been extensively studied for their antioxidant properties. In vitro studies indicate that compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one exhibit significant free radical scavenging activity. For instance, related benzofuran compounds demonstrated strong DPPH scavenging activity, suggesting potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

Research has shown that benzofuran derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. A study reported that a related compound reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells . This anti-inflammatory action is mediated through the suppression of NF-κB signaling pathways.

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been documented in several studies. For example, compounds structurally related to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells . The compounds induced apoptosis and inhibited cell proliferation through mechanisms involving ROS generation and modulation of apoptosis-related proteins.

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-α and IL-1β | |

| Anticancer | Induction of apoptosis, inhibition of cell growth |

Case Study 1: Alzheimer’s Disease

A series of benzofuran-based compounds were synthesized and evaluated for their activity as acetylcholinesterase inhibitors (AChEIs). One compound demonstrated an IC50 value of 0.058 μM, comparable to donepezil, a standard treatment for Alzheimer's disease. This compound also showed no significant toxicity in animal models .

Case Study 2: Inflammatory Disorders

Another study focused on the anti-inflammatory effects of benzofuran derivatives in chronic inflammatory models. The tested compounds significantly reduced inflammatory markers and showed promise as therapeutic agents for conditions like rheumatoid arthritis .

The biological activities of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one can be attributed to its ability to modulate key signaling pathways:

- NF-κB Pathway : Inhibition of this pathway leads to decreased expression of pro-inflammatory cytokines.

- Apoptotic Pathways : Induction of apoptosis in cancer cells is facilitated through the activation of caspases and modulation of Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.